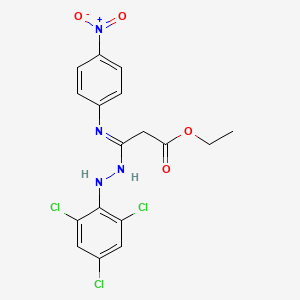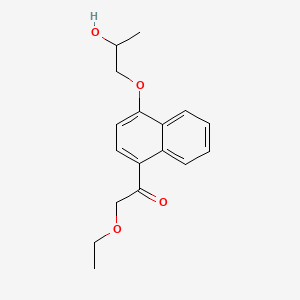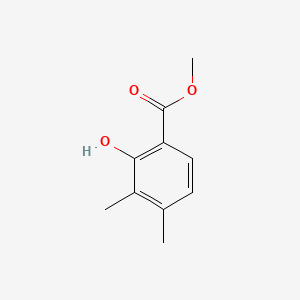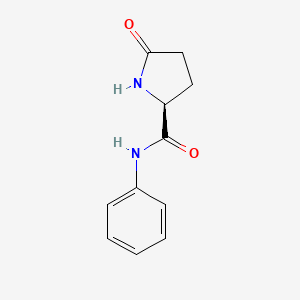![molecular formula C16H18OS B14462371 1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene) CAS No. 74002-21-4](/img/structure/B14462371.png)
1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) is an organic compound with the molecular formula C16H18OS. It is also known by other names such as Benzyl sulfoxide and Dibenzyl sulfoxide . This compound features a sulfoxide functional group, which is a sulfur atom bonded to an oxygen atom and two carbon atoms. The presence of the sulfoxide group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) typically involves the oxidation of dibenzyl sulfide. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, yielding the desired sulfoxide .
Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield the corresponding sulfone, while reduction with NaBH4 would regenerate the sulfide.
Applications De Recherche Scientifique
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfoxides and sulfones.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying oxidative stress and redox biology.
Medicine: Research into sulfoxides and sulfones has explored their potential as therapeutic agents, particularly in the treatment of infections and inflammatory conditions.
Mécanisme D'action
The mechanism by which 1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) exerts its effects is primarily through its redox properties. The sulfoxide group can participate in electron transfer reactions, making it a useful probe in studying redox processes. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses
Propriétés
Numéro CAS |
74002-21-4 |
|---|---|
Formule moléculaire |
C16H18OS |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H18OS/c1-13-3-7-15(8-4-13)11-18(17)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
LSARSVVLJAOBKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)




![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)



